molecular formula C11H12ClF3N2O B2579648 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 1955494-74-2

1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride

Cat. No.: B2579648
CAS No.: 1955494-74-2
M. Wt: 280.68
InChI Key: RXMRLKPWRGTQBW-UHFFFAOYSA-N
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Description

1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride is a useful research compound. Its molecular formula is C11H12ClF3N2O and its molecular weight is 280.68. The purity is usually 95%.
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Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives, related to the compound , have been extensively studied for their therapeutic potentials. Initially identified for their neurotoxicity, these compounds later revealed significant benefits, including neuroprotection and anticancer properties. The approval of trabectedin for soft tissue sarcomas highlights the anticancer potential of these derivatives. Their broad spectrum of therapeutic activities encompasses cancer, malaria, central nervous system disorders, cardiovascular, and metabolic disorders, among others. This suggests that similar compounds, including 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride, may offer a wide range of applications in drug discovery for various diseases (Singh & Shah, 2017).

Biological and Clinical Activity of Anti-malarial Drugs

The compound's framework resembles that of anti-malarial drugs like chloroquine and hydroxychloroquine, known for their immunosuppressive activity. This relationship suggests potential applications in autoimmune disorders, leveraging their ability to modulate immune response and cytokine gene expression. The research underscores the importance of exploring compounds with similar structures for their capability to impact autoimmune diseases, including systemic lupus erythematosus and rheumatoid arthritis (Taherian et al., 2013).

Properties

IUPAC Name

1-(3-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)10(17)16-6-8(15)5-7-3-1-2-4-9(7)16;/h1-4,8H,5-6,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMRLKPWRGTQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C2=CC=CC=C21)C(=O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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